molecular formula C9H13N5O B1468115 {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247102-95-9

{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1468115
CAS No.: 1247102-95-9
M. Wt: 207.23 g/mol
InChI Key: PATVRYMLEMLYLL-UHFFFAOYSA-N
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Description

{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • A study described the synthesis of a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, highlighting the importance of the triazole moiety for solubility and efficacy in pre-clinical tests (Harrison et al., 2001).
  • Another research focused on the synthesis of triazole derivatives via a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of triazole compounds in synthetic chemistry (Younas, Abdelilah, & Anouar, 2014).

Antimicrobial Properties

  • Research on quinoline derivatives carrying a 1,2,3-triazole moiety revealed moderate to very good antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Heterocyclic Chemistry and Drug Design

  • A study on the cyclocondensation reactions of triazolo[1,5-a]pyrimidine derivatives showcased the chemical reactivity of triazole-containing compounds, contributing to the development of new heterocyclic structures with potential pharmacological applications (Desenko et al., 1998).

Organic Synthesis and Pharmaceutical Chemistry

  • The creation of new molecules based on 1,2,4-triazole and the investigation of their physicochemical properties were emphasized as urgent tasks in modern synthetic and pharmaceutical chemistry, highlighting the broad spectrum of pharmacological activity of triazole derivatives (Ihnatova, Kaplaushenko, & Frolova, 2020).

Chemotherapy and Antiviral Research

  • A study on rupestonic acid derivatives containing a 1,2,3-triazole moiety demonstrated their antiviral activities against influenza viruses, presenting a promising approach for developing new antiviral drugs (He et al., 2014).

Mechanism of Action

Properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6-9(7(2)15-12-6)5-14-4-8(3-10)11-13-14/h4H,3,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATVRYMLEMLYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 3
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 4
Reactant of Route 4
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 5
Reactant of Route 5
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 6
Reactant of Route 6
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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